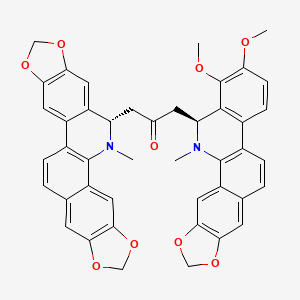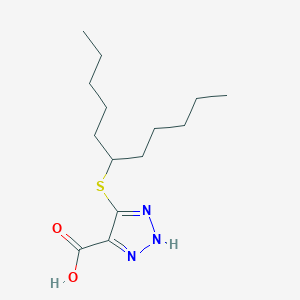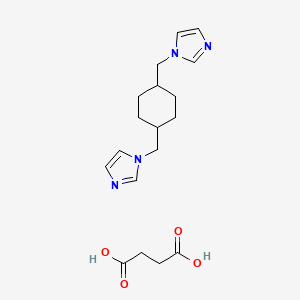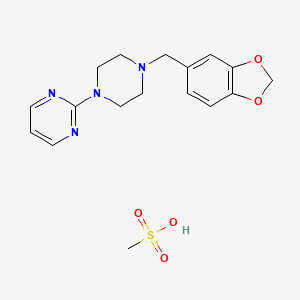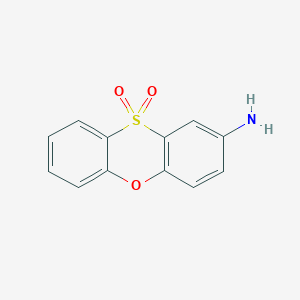
2-Phenoxathiinamine-10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxathiinamine-10,10-dioxide is an organosulfur heterocyclic compound, an oxacycle and an organic heterotricyclic compound.
Scientific Research Applications
Chirality and Theoretical Modeling : A study by Sandu, Tablet, & Hillebrand (2013) investigated the inclusion process of phenoxathiin-10,10-dioxide in different types of cyclodextrins. This research is significant for understanding chirality in chemical compounds and for developing theoretical models using Time Dependent Density Functional Theory (TDDFT) calculations.
Organic Light-Emitting Diodes (OLEDs) : The use of 10-phenyl-10H-phenothiazine 5,5-dioxide derivatives in OLEDs was explored by Xiang et al. (2018). This research demonstrates the potential of such compounds in enhancing the efficiency and performance of OLEDs.
Polymer Science : The preparation and properties of cardopolyamides containing phenoxathiin-10,10-dioxide units were studied by Reddy & Srinivasan (1987). This work contributes to the field of polymer science, particularly in the development of new materials with unique properties.
Photocatalysis : Scott et al. (2019) discussed the photocatalytic degradation of phenol using nanocomposites, illustrating the potential application of phenoxathiin derivatives in environmental remediation through photocatalysis.
Phosphorescent Organic Luminogens : The study of room temperature phosphorescence in purely organic luminogens based on phenoxathiin derivatives was highlighted by Yang et al. (2018). This research opens up new avenues in the development of optoelectronic devices and bioimaging technologies.
Synthesis of Phenoxathiin Derivatives : Liu et al. (2019) explored a novel method for the synthesis of phenoxathiin derivatives, demonstrating its significance in organic chemistry and materials science.
Analytical Chemistry : The analytical properties of phenothiazine derivatives, including phenoxathiin, were detailed by Karpińska, Starczewska, & Puzanowska-Tarasiewicz (1996). This study is crucial for understanding the analytical applications of these compounds in various fields.
Biomimetic Chemistry : A study on biomimetic transamination using phenoxathiin derivatives was conducted by Hjelmencrantz & Berg (2002), showing the relevance of these compounds in mimicking biological processes.
properties
Product Name |
2-Phenoxathiinamine-10,10-dioxide |
|---|---|
Molecular Formula |
C12H9NO3S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
10,10-dioxophenoxathiin-2-amine |
InChI |
InChI=1S/C12H9NO3S/c13-8-5-6-10-12(7-8)17(14,15)11-4-2-1-3-9(11)16-10/h1-7H,13H2 |
InChI Key |
CUQQZSRDQFQARK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



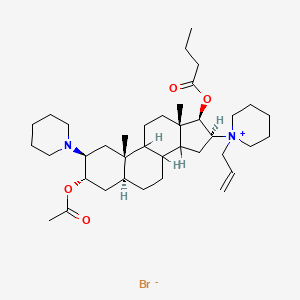
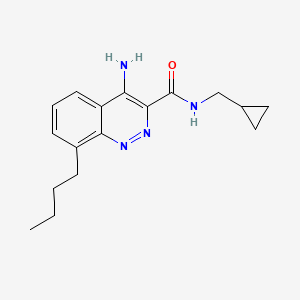
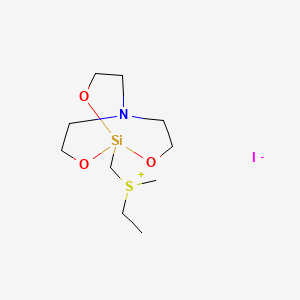
![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)
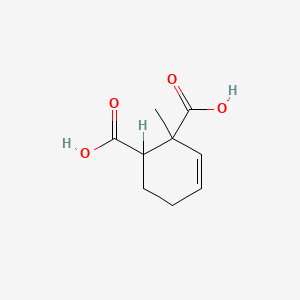
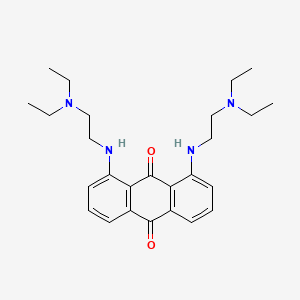
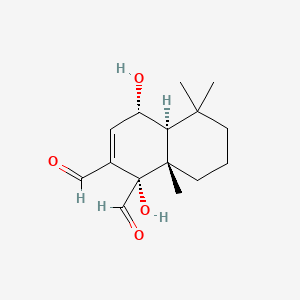
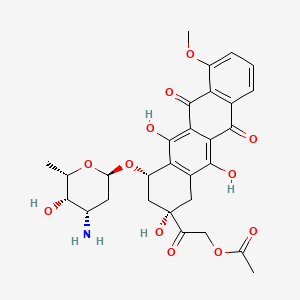
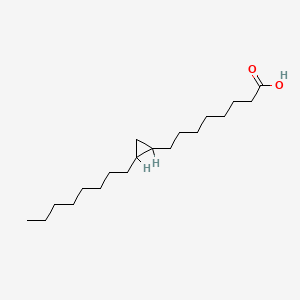
![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)
